molecular formula C9H14BNO3 B7947150 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B7947150
M. Wt: 195.03 g/mol
InChI Key: NXGZUGZJVPYZSC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative featuring an isoxazole ring substituted with a pinacol-protected boron group. This compound, with the molecular formula C₁₅H₁₈BNO₃ and molecular weight 271.12 g/mol, is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic frameworks . Its synthesis typically involves lithium-halogen exchange followed by boronation, as seen in analogous thiazole derivatives . The isoxazole ring confers rigidity and electronic modulation, enhancing its utility in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-6-12-11-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGZUGZJVPYZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the borylation of isoxazole derivatives. One common method includes the reaction of isoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the synthesis process.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exerts its effects involves the formation of carbon-boron bonds through borylation reactions. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of nucleophiles to the isoxazole ring. This process is often catalyzed by palladium, which enhances the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole with analogous boronic esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₅H₁₈BNO₃ 271.12 Isoxazole core; phenyl substitution enhances π-stacking in coupling reactions. Suzuki-Miyaura reactions for biaryl synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₆BNO₂ 205.06 Pyridine ring; polar N-atom improves solubility in polar solvents. Catalytic coupling in aqueous media; ligand design.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Phenolic -OH group; prone to oxidation but allows further functionalization. pH-sensitive probes; post-functionalization via esterification.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole C₁₃H₁₆BNO₃ 245.08 Benzisoxazole fused ring; increased steric bulk reduces reaction kinetics. Synthesis of polycyclic aromatics; optoelectronic materials.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₇BNO₂ 226.08 Aromatic amine group; basicity may interfere with Pd catalysts. Directed C-H activation; synthesis of aniline-containing polymers.

Key Observations:

Reactivity in Cross-Coupling: The isoxazole derivative exhibits moderate reactivity in Suzuki-Miyaura reactions compared to pyridine analogs, likely due to electron-withdrawing effects of the isoxazole oxygen . Benzisoxazole derivatives (e.g., C₁₃H₁₆BNO₃) show slower coupling rates due to steric hindrance from the fused benzene ring .

Solubility and Stability: Pyridine-based boronic esters (e.g., C₁₁H₁₆BNO₂) demonstrate superior solubility in polar solvents like DMF and water . Phenolic derivatives (e.g., C₁₂H₁₇BO₃) require anhydrous conditions to prevent boronic acid formation via hydrolysis .

Commercial Viability: The pyridine derivative is priced at ¥7,200/g, while the phenol analog costs ¥31,100/5g, reflecting differences in synthetic complexity . Isoxazole derivatives are less commercially prevalent, suggesting niche applications in specialized syntheses .

Q & A

Q. What computational frameworks predict regioselectivity in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states. Fukui indices identify nucleophilic/electrophilic sites on the isoxazole ring. Molecular dynamics simulations assess solvent effects on reaction pathways .

Q. How to establish structure-activity relationships (SAR) for biological applications?

  • Methodological Answer : Synthesize derivatives with substituents at the 4- and 5-positions of the isoxazole. Test in vitro against target enzymes (e.g., kinase inhibition assays). Correlate IC50_{50} values with Hammett σ constants or LogP values to quantify electronic/lipophilic effects .

Q. What mechanistic insights explain unexpected byproducts in large-scale syntheses?

  • Methodological Answer : Byproducts (e.g., deboronated isoxazole) form via proto-deboronation. Monitor using LC-MS and optimize stoichiometry (excess B2_2Pin2_2) or add phase-transfer catalysts (e.g., 18-crown-6). Scale-up in continuous flow reactors minimizes side reactions .

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